2',4'-Dichloro-4-fluorobiphenyl-3-amine
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Overview
Description
2’,4’-Dichloro-4-fluorobiphenyl-3-amine is an organic compound with the molecular formula C12H8Cl2FN It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-4-fluorobiphenyl-3-amine can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzene with 4-fluoroaniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-4-fluorobiphenyl-3-amine may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-4-fluorobiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
2’,4’-Dichloro-4-fluorobiphenyl-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-4-fluorobiphenyl-3-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dichloro-5-fluorobiphenyl-2-amine: This compound has similar structural features but differs in the position of the chlorine and fluorine atoms.
2,4-Dichlorophenoxyacetic acid (2,4-D): Although primarily used as a herbicide, it shares some structural similarities with 2’,4’-Dichloro-4-fluorobiphenyl-3-amine.
Uniqueness
2’,4’-Dichloro-4-fluorobiphenyl-3-amine is unique due to its specific substitution pattern on the biphenyl scaffold. This unique arrangement of chlorine and fluorine atoms imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
2',4'-Dichloro-4-fluorobiphenyl-3-amine is an organic compound belonging to the biphenyl derivatives class, characterized by two benzene rings connected by a single bond. Its molecular formula is C12H8Cl2FN. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzene with 4-fluoroaniline, often utilizing palladium as a catalyst in a base such as potassium carbonate within a solvent like dimethylformamide (DMF) at elevated temperatures. This method is efficient for producing the compound with high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Receptor Binding : The compound may bind to various receptors, modulating their activities and influencing cellular responses.
- Enzyme Interaction : It can affect enzyme activities, potentially altering metabolic pathways within cells.
The exact mechanisms depend on the biological context and the specific targets involved.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.
- Anticancer Potential : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation, particularly in certain cancer lines .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
A selection of case studies highlights the compound's biological activity:
- Study on Anticancer Activity : In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines by inducing apoptosis. The study utilized various concentrations and observed significant effects at micromolar levels.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 85 |
5 | 60 |
10 | 30 |
This study suggests that higher concentrations correlate with increased cytotoxicity .
- Neuroprotective Study : Another investigation assessed the neuroprotective effects of the compound against oxidative stress in neuronal cells. Results indicated that treatment with this compound significantly reduced markers of oxidative damage.
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to evaluate its toxicity profile. Preliminary assessments using in vitro models indicate low toxicity at therapeutic concentrations; however, further studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-8-2-3-9(10(14)6-8)7-1-4-11(15)12(16)5-7/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKNTXPHKKNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.